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Introduction and Mechanism of Action

Bevirimat (BVM; formerly known as PA-457) represents the first-in-class human immunodeficiency virus

(HIV) maturation inhibitor, a novel category of antiretroviral agents developed for the treatment of HIV-1

infection. Unlike traditional antiretroviral drugs that target viral enzymes such as reverse transcriptase or

protease, Bevirimat exploits a novel mechanism of action that specifically disrupts the final step in the

HIV-1 maturation process. This compound is a semisynthetic derivative of betulinic acid, modified by the

addition of a 3',3'-dimethylsuccinyl moiety at the 3-hydroxy position, which enhances its antiviral potency

by more than 1000-fold compared to the parent compound [1].

The maturation process of HIV-1 is essential for viral infectivity and involves the proteolytic cleavage of

the structural Gag polyprotein precursor (Pr55Gag) by the viral protease into its constituent domains: MA,

CA, SP1, NC, SP2, and p6. Bevirimat specifically targets the CA-SP1 cleavage site, the final processing

event in the Gag cascade, by binding to and stabilizing the capsid C-terminal domain and spacer peptide 1

(CACTD-SP1) region. This binding stabilizes the six-helix bundle structure formed by the CA-SP1 junction

helices, thereby preventing the proteolytic release of SP1 from CA and resulting in the production of non-

infectious virus particles with defective core condensation [2] [1]. This unique mechanism of action enables

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 10 Tech Support

https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://www.smolecule.com/products/s548935?utm_src=pdf-interest
https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4675807/
https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9985623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4675807/
https://www.smolecule.com/products/s548935?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Bevirimat to maintain potency against HIV-1 strains that have developed resistance to other classes of

antiretroviral agents, addressing a critical need in the management of treatment-experienced patients [3].

Pharmacokinetic Profile in Healthy Volunteers

Single-Dose Pharmacokinetics

The initial pharmacokinetic evaluation of Bevirimat was conducted in a randomized, double-blind, placebo-

controlled study where healthy male volunteers received single oral doses of 25, 50, 100, or 250 mg of

Bevirimat (as the di-N-methylglucamine salt formulation) or placebo after an overnight fast [3] [4]. The

study demonstrated that Bevirimat is well absorbed after oral administration, with peak plasma

concentrations (C~max~) achieved within 1 to 3 hours (T~max~) post-dosing [3]. The exposure

parameters, including C~max~ and area under the concentration-time curve (AUC), exhibited dose

proportionality across the investigated dose range, indicating predictable pharmacokinetics [3] [4].

A particularly noteworthy characteristic of Bevirimat is its prolonged terminal half-life, which ranged

from 60 to 80 hours across the dose groups [3]. This extended half-life is attributed to the compound's slow

elimination and suggests the potential for once-daily dosing in therapeutic regimens. The apparent oral

clearance (CL/F) values remained consistent across doses, and the compound was predominantly eliminated

through metabolism by UDP-glucuronosyltransferases, with minimal renal excretion of the unchanged drug

[4].

Table 1: Single-Dose Pharmacokinetic Parameters of Bevirimat in Healthy Volunteers

Dose (mg) C~max~ (μg/mL) T~max~ (h) AUC~0-∞~ (μg·h/mL) t~1/2~ (h) CL/F (mL/h)

25 Not reported 1-3 Not reported 60-80 Not reported

50 Not reported 1-3 Not reported 60-80 Not reported

100 Not reported 1-3 Not reported 60-80 Not reported

250 Not reported 1-3 Not reported 60-80 Not reported

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 10 Tech Support

https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17576843/
https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17576843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2043192/
https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17576843/
https://pubmed.ncbi.nlm.nih.gov/17576843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2043192/
https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17576843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2043192/
https://www.smolecule.com/products/s548935?utm_src=pdf-body
https://www.smolecule.com/products/s548935?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Multiple-Dose Pharmacokinetics

A subsequent multiple-dose study investigated the pharmacokinetics and safety of Bevirimat during

repeated dosing over 10 days in healthy male volunteers [5]. Participants received once-daily oral doses of

25, 50, 75, 100, 150, or 200 mg of Bevirimat, with the 75 mg cohort receiving a 150 mg loading dose on day

1. The results confirmed dose-proportional pharmacokinetics after both single and multiple doses, with

consistent clearance values ranging between 173.9 and 185.8 mL/hour across dose groups [5].

The accumulation ratio of Bevirimat was approximately 4-fold on day 10 compared to day 1, consistent

with its long half-life, which ranged from 56.3 to 69.5 hours across the different dose groups [5]. This

significant accumulation supports once-daily dosing and suggests that steady-state concentrations would be

achieved within approximately two weeks of initiation. The C~max~ values at day 10 ranged from 8 μg/mL

in the 25 mg dose group to 58 μg/mL in the 200 mg dose group, demonstrating adequate exposure across the

therapeutic dose range [5].

Table 2: Multiple-Dose Pharmacokinetic Parameters of Bevirimat in Healthy Volunteers

Dose
(mg/day)

C~max~ Day 10
(μg/mL)

AUC~0-τ~ Day 10
(μg·h/mL)

t~1/2~
(h)

CL/F
(mL/h)

Accumulation
Ratio

25 8 Not reported 56.3-

69.5

173.9-

185.8

~4

50 Not reported Not reported 56.3-

69.5

173.9-

185.8

~4

75* Not reported Not reported 56.3-

69.5

173.9-

185.8

~4

100 Not reported Not reported 56.3-

69.5

173.9-

185.8

~4

150 Not reported Not reported 56.3-

69.5

173.9-

185.8

~4

200 58 Not reported 56.3-

69.5

173.9-

185.8

~4
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*75 mg group received 150 mg loading dose on day 1

Safety and Tolerability Profile

In both single- and multiple-dose studies, Bevirimat demonstrated a favorable safety profile when

administered to healthy volunteers. The compound was well tolerated across all dose levels, with no dose-

limiting toxicities reported and no serious adverse events observed [3] [5]. The incidence and nature of

adverse events in Bevirimat-treated participants were comparable to those in the placebo groups, indicating

no significant drug-related toxicity at the evaluated doses.

Comprehensive safety monitoring included physical examinations, vital sign measurements,

electrocardiograms (ECG), and clinical laboratory evaluations (hematology, clinical chemistry, and

urinalysis). No clinically relevant changes in these parameters were observed that were attributable to

Bevirimat administration [5]. Additionally, assessment of the urinary 6β-hydroxycortisol/cortisol ratio

indicated that Bevirimat did not induce or inhibit cytochrome P450 3A activity, suggesting a low potential

for metabolic drug interactions [4] [5]. This favorable drug interaction profile is particularly valuable for

antiretroviral agents, which are typically administered as part of combination regimens.

Detailed Experimental Protocols

Clinical Study Design Protocol

Study Objectives: The primary objectives of these phase I studies were to evaluate the safety, tolerability,

and pharmacokinetics of single and multiple oral doses of Bevirimat in healthy volunteers [3] [5].

Participant Selection:

Healthy adult male volunteers aged 18-55 years

Body mass index (BMI) between 18.5 and 30 kg/m²
Good general health as determined by medical history, physical examination, and clinical laboratory

evaluations
Exclusion criteria included clinically significant medical or psychiatric conditions, abnormal laboratory

results, history of excessive alcohol or drug abuse, and positive tests for hepatitis or HIV [4]
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Study Design:

Randomized, double-blind, placebo-controlled, dose-escalation design
Single-dose study: Sequential cohorts receiving 25, 50, 100, or 250 mg of Bevirimat or placebo (6

active:2 placebo per cohort)
Multiple-dose study: Sequential cohorts receiving 25, 50, 75 (with 150 mg loading dose), 100, 150, or

200 mg of Bevirimat or placebo once daily for 10 days (6 active:2 placebo per cohort)
Dose escalation proceeded only after safety and pharmacokinetic data from the previous dose were

reviewed [3] [4] [5]

Administration Conditions:

Administered after an overnight fast of at least 8 hours

Given as 60 mL of an oral solution containing the di-N-methylglucamine salt
Dosing vessel rinsed three times with 60 mL tap water, which was consumed by the participant

Standardized meal provided 4 hours post-dosing
Prohibitions included alcohol-, caffeine-, and xanthine-containing foods/beverages from 24 hours

before to 48 hours after dosing, and grapefruit products from 1 week before dosing until study
completion [4]

Bioanalytical Method Protocol

Sample Collection:

Plasma: Blood samples (10 mL) collected via indwelling catheter or venipuncture pre-dose and at

0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 18, 24, 30, 36, 42, 48, 96, 144, 192, 240, 288, 336, 384,
432, and 480 hours post-dose (within 10% of time points after 48 hours) [4]

Urine: Collected over intervals of 0-12, 12-24, 24-36, and 36-48 hours post-dose [4]

Sample Processing:

Plasma separated within 30 minutes of collection by centrifugation at 1,500 × g for 10 minutes at 4°C
Duplicate plasma samples stored at -70°C prior to analysis

Urine volume and creatinine concentration measured, with duplicate 20-mL samples stored at -70°C
[4]

Analytical Method:

Bevirimat concentrations measured using validated high-performance liquid chromatography with
tandem mass spectrometric detection (HPLC-MS/MS)
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Internal standard: 2,2-dimethylsuccinyl-4-dihydrobetulinic acid ester (DSD)

Precursor/fragment ions: 583.5→455.4 m/z for Bevirimat in heparinized plasma and acidified urine;
585.3→457.3 m/z for DSD

Calibration range: 0.02 to 60.0 μg/mL for plasma; 100 to 40,000 ng/mL for urine
Assay accuracy: 96.3-105% for plasma; 83.7-94.2% for urine

Assay precision (RSD): 5.5-9.6% for plasma; 3.8-10.3% for urine [4]

Pharmacokinetic Analysis:

Noncompartmental analysis using established methods

Parameters estimated: C~max~, T~max~, AUC~0-t~, AUC~0-∞~, λ~z~, t~1/2~, CL/F
Dose proportionality assessed using power model [4]

Safety Assessment Protocol

Adverse Event Monitoring:

Participants monitored throughout the study for adverse events

Relationship to study drug assessed by investigators [3] [5]

Clinical Evaluations:

Physical examinations at baseline and follow-up (21 days after dosing)

Vital signs measurements pre-dose, at multiple time points during the study, and at follow-up
12-lead electrocardiograms (ECG) pre-dose, during the study, and at follow-up

Clinical laboratory testing (hematology, clinical chemistry, urinalysis) pre-dose, during the study, and
at follow-up [4] [5]

Special Investigations:

Urinary 6β-hydroxycortisol/cortisol ratio measured on days 1, 5, and 11 to assess CYP3A activity [5]

Graphical Summaries

Bevirimat Pharmacokinetic Study Design
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Study Protocol Approval

Participant Screening
Healthy Males, 18-55 years

BMI 18.5-30 kg/m²

Randomization
6 Active : 2 Placebo per cohort

Study Drug Administration
Oral Solution, Fasted State

Intensive PK Sampling
Plasma: 0.25h to 480h

Urine: 0-48h

Single-Dose Study

Sparse PK Sampling
Pre-dose Days 1-10

48h intervals until Day 21

Multiple-Dose Study

Safety Monitoring
AEs, Vital Signs, ECG

Lab Tests, Physical Exams

Sample Analysis
HPLC-MS/MS Method

Noncompartmental Analysis

Study Completion

Click to download full resolution via product page
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This flowchart illustrates the comprehensive study design for evaluating Bevirimat pharmacokinetics and

safety in healthy volunteers, highlighting the parallel approaches for single and multiple-dose studies that

share common safety monitoring and analytical methodologies.

Bevirimat PK Parameter Relationships

Absorption Phase

Tₘₐₓ: 1-3 hours Distribution Phase Cₘₐₓ: Dose Proportional

Elimination Phase

t₁/₂: 60-80 hours AUC: Dose Proportional CL/F: ~175 mL/h

Accumulation Ratio: ~4x

Oral Dose

Rapid

Click to download full resolution via product page

This diagram illustrates the key pharmacokinetic parameters of Bevirimat and their interrelationships,

highlighting the compound's rapid absorption, dose-proportional exposure, and prolonged elimination half-

life that contributes to significant accumulation with multiple dosing.
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Conclusion and Research Applications

The comprehensive pharmacokinetic evaluation of Bevirimat in healthy volunteers has established a solid

foundation for its clinical development as a novel HIV-1 maturation inhibitor. The key attributes of

favorable pharmacokinetics, including dose proportionality, prolonged half-life, and minimal drug

interaction potential, combined with an excellent safety profile, support its further investigation as a

promising antiretroviral agent [3] [4] [5].

The experimental protocols detailed in these application notes provide researchers with robust methodologies

for conducting clinical pharmacokinetic studies of novel antiretroviral agents, with specific applications for:

Drug development planning for maturation inhibitors and other antiretroviral agents

Clinical trial design for phase I pharmacokinetic and safety studies
Bioanalytical method development for compound quantification in biological matrices

Drug interaction assessment strategies for combination regimens

Despite the promising pharmacokinetic profile, the clinical development of Bevirimat was ultimately

limited by issues of variable patient response associated with naturally occurring polymorphisms in the

Gag SP1 region, particularly at positions V7 and T8 [1] [6]. This underscores the importance of integrating

pharmacogenetic considerations early in drug development programs. Nevertheless, the pharmacokinetic

and safety data from these healthy volunteer studies remain valuable for informing the development of

second-generation maturation inhibitors, such as GSK3640254 and BMS-955176, which are designed to

overcome these resistance limitations [7] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols on Bevirimat

Pharmacokinetics in Healthy Volunteers]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548935#bevirimat-pharmacokinetics-healthy-volunteer-

studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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